1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester
Overview
Description
“1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester” is a chemical compound . It is an important intermediate in the preparation of a new type of potent anesthetic analgesic .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves a piperidine ring with a carboxylic acid moiety . The exact structure is not available in the retrieved sources.Scientific Research Applications
Synthesis and Pharmaceutical Applications
Conversion to Esters for Carfentanil Synthesis : This compound, as a precursor in carfentanil synthesis, undergoes transformation into methyl and ethyl esters. An efficient two-step transformation of related amides to esters, using Meerwein's reagent, was developed (Kiessling & McClure, 1997).
Intermediate in Pharmaceutical Synthesis : An optimized synthesis of this compound, starting from 1-benzylpiperidin-4-one, has been developed. It serves as a key intermediate in the synthesis of new generation narcotic analgesics like remifentanil and novel fentanyl analogues (Kiricojevic et al., 2002).
Metabolism and Pharmacology
Metabolite Identification in Animals : The compound has been studied in the context of its metabolism in animals. For example, its major equine urinary metabolite was identified, which is important for understanding its pharmacokinetics and potential for abuse in racing horses (Lehner et al., 2000).
Role in Oxidative Metabolism : Research on carfentanil highlighted the role of human cytochrome P450 isozymes in the oxidative metabolism of this compound, providing insights into its metabolic pathways and potential interactions (Kong & Walz, 2021).
Chemical Properties and Reactions
Reactivity and Synthesis Studies : The reactivity of related esters and their roles in various chemical reactions have been extensively studied. These studies provide insights into the compound's chemical properties and potential for synthesis (Casy et al., 1961).
Development of Novel Derivatives : Research on the synthesis of novel derivatives of this compound, including methyl esters, has been conducted. These studies expand the potential applications of the compound in various fields of chemistry and pharmacology (Matulevičiūtė et al., 2021).
properties
IUPAC Name |
methyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20(24)21(22-19-10-6-3-7-11-19)13-16-23(17-14-21)15-12-18-8-4-2-5-9-18/h2-11,22H,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWTLUCYHGSSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342802 | |
Record name | Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester | |
CAS RN |
61085-55-0 | |
Record name | Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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